molecular formula C20H15N3O3S B2378807 (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 476673-55-9

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No. B2378807
M. Wt: 377.42
InChI Key: IQDYLLFQDDVESY-SXGWCWSVSA-N
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Description

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the thiazole family, which has been shown to have a variety of biological activities.

Scientific Research Applications

Photonic Applications

(Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile, a compound similar in structure to the one inquired, demonstrates potential in photonic applications. It exhibits photoinduced birefringence (PIB) when doped into polymer matrices like poly(methyl methacrylate), suggesting potential use in optical switchers and other photonic devices (Szukalski et al., 2015).

Antispasmodic Activities

Derivatives of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitrile, which resemble the target compound, have shown potent antispasmodic activities in both in vitro and in vivo studies. This indicates potential therapeutic applications in treating conditions associated with spasms or muscular contractions (Naruto et al., 1982).

Cytotoxic Activities

Related 2-phenylacrylnitriles, with a similar cyanide moiety to the target compound, have been identified as potent broad-spectrum cytotoxic agents. Such compounds could be valuable in the development of new chemotherapeutic agents (Tarleton et al., 2012).

Acetylcholinesterase Inhibition

(Z)-acrylonitrile analogues, like the compound of interest, have been synthesized and tested for acetylcholinesterase (AChE) inhibition. Specific derivatives showed strong inhibition, suggesting their potential application in treating diseases like Alzheimer's (Parveen et al., 2014).

Photophysical Properties

Similar acrylonitrile derivatives, particularly those containing thiophene moieties, have been studied for their photophysical properties. These compounds exhibit interesting photoluminescent behaviors, which could be harnessed in the development of new materials for electronic and optical applications (Fang & Yu, 2009).

Corrosion Inhibition

Compounds like (E)-3-phenyl-2-(1H-tetrazole-5-yl)acrylonitrile have demonstrated effective corrosion inhibition on mild steel in acidic environments. This suggests possible applications of similar acrylonitrile derivatives in industrial processes where corrosion resistance is crucial (Verma et al., 2016).

Fungicidal Activity

Thiazolylacrylonitriles, similar in structure to the target compound, have exhibited significant fungicidal activities against various pathogens. This property highlights their potential in developing new agricultural fungicides or antifungal agents (Shen De-long, 2010).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations of compounds structurally related to the target molecule have been performed to predict biological effects and interaction with target molecules. This can guide the design of drugs with specific molecular targets (Viji et al., 2020).

Nonlinear Optical Limiting

Donor-acceptor substituted thiophene dyes, structurally akin to the target compound, have shown enhanced nonlinear optical limiting. This indicates potential applications in photonic devices for protecting human eyes and optical sensors (Anandan et al., 2018).

properties

IUPAC Name

(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-13-3-6-15(7-4-13)17-12-27-20(22-17)16(11-21)9-14-5-8-19(26-2)18(10-14)23(24)25/h3-10,12H,1-2H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDYLLFQDDVESY-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

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